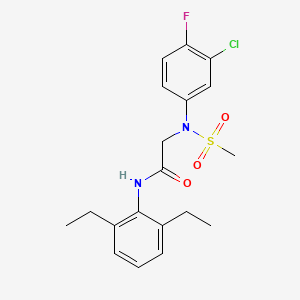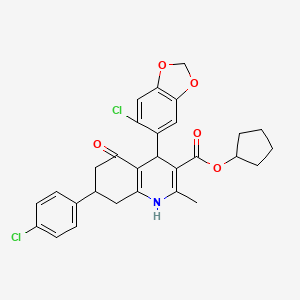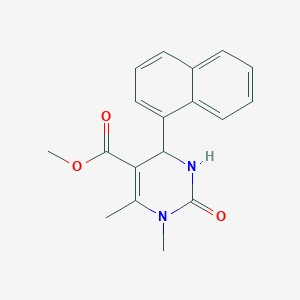![molecular formula C17H19ClO3 B5110498 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors and their role in various physiological processes.
Mechanism of Action
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist, which means it blocks the activity of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are found in various tissues, including smooth muscle, cardiac muscle, and adipose tissue. They are activated by the neurotransmitter epinephrine and the hormone norepinephrine, which leads to various physiological responses, such as smooth muscle relaxation and increased heart rate. By blocking the activity of beta-2 adrenergic receptors, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 can inhibit these physiological responses.
Biochemical and Physiological Effects:
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is important in the treatment of asthma and other respiratory disorders. It has also been shown to inhibit insulin secretion, which may have implications for the treatment of diabetes. Additionally, 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for use in lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means it can be used to specifically study the function and properties of beta-2 adrenergic receptors. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, there are some limitations to its use. It has a relatively short half-life, which means it may need to be administered frequently in experiments. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development and progression of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved pharmacological properties. Additionally, there is ongoing research into the use of beta-2 adrenergic receptor antagonists as potential treatments for various inflammatory disorders.
Synthesis Methods
The synthesis of 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 involves a series of chemical reactions, including the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 4-(2-hydroxyethyl)piperazine to form 3-(3-methoxyphenoxy)propyl-4-(2-hydroxyethyl)piperazine. The final step involves the reaction of this intermediate with 1-chloro-2-nitrobenzene to form 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551.
Scientific Research Applications
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene 118,551 is commonly used in scientific research to study the function and properties of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, smooth muscle relaxation, and insulin secretion. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
properties
IUPAC Name |
1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKKRZBWZIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)